molecular formula C14H15FN4 B1271940 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile CAS No. 320422-34-2

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B1271940
CAS No.: 320422-34-2
M. Wt: 258.29 g/mol
InChI Key: VSMJGUHIVXQFGB-UHFFFAOYSA-N
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Description

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a tert-butyl group, a fluorophenyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient for the synthesis of compounds with tert-butyl groups, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the fluorophenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carbonitrile group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(tert-butyl)-3-phenyl-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(tert-butyl)-3-(4-chlorophenyl)-1h-pyrazole-4-carbonitrile
  • 5-Amino-1-(tert-butyl)-3-(4-bromophenyl)-1h-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

5-amino-1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-14(2,3)19-13(17)11(8-16)12(18-19)9-4-6-10(15)7-5-9/h4-7H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMJGUHIVXQFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372200
Record name 5-amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320422-34-2
Record name 5-amino-1-(tert-butyl)-3-(4-fluorophenyl)-1h-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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